molecular formula C15H10BrF3O B1325416 2-(3-Bromophenyl)-2'-trifluoromethylacetophenone CAS No. 898784-19-5

2-(3-Bromophenyl)-2'-trifluoromethylacetophenone

Cat. No.: B1325416
CAS No.: 898784-19-5
M. Wt: 343.14 g/mol
InChI Key: WEPUGNFTQXIPJL-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2’-trifluoromethylacetophenone is an aromatic ketone compound characterized by the presence of a bromine atom on the phenyl ring and a trifluoromethyl group on the acetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-2’-trifluoromethylacetophenone typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where 3-bromobenzoyl chloride reacts with 2-trifluoromethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)-2’-trifluoromethylacetophenone undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in substitution reactions, such as nitration and sulfonation, under appropriate conditions.

    Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles in the presence of strong bases or nucleophilic reagents.

    Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Nitration: Formation of 2-(3-bromo-4-nitrophenyl)-2’-trifluoromethylacetophenone.

    Reduction: Formation of 2-(3-bromophenyl)-2’-trifluoromethylphenylethanol.

Scientific Research Applications

2-(3-Bromophenyl)-2’-trifluoromethylacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2’-trifluoromethylacetophenone involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group contribute to the compound’s reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

    2-(4-Bromophenyl)-2’-trifluoromethylacetophenone: Similar structure but with the bromine atom at the para position.

    2-(3-Chlorophenyl)-2’-trifluoromethylacetophenone: Chlorine atom instead of bromine.

    2-(3-Bromophenyl)-2’-methylacetophenone: Methyl group instead of trifluoromethyl.

Uniqueness: 2-(3-Bromophenyl)-2’-trifluoromethylacetophenone is unique due to the combination of the bromine atom and trifluoromethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3O/c16-11-5-3-4-10(8-11)9-14(20)12-6-1-2-7-13(12)15(17,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPUGNFTQXIPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642316
Record name 2-(3-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-19-5
Record name Ethanone, 2-(3-bromophenyl)-1-[2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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